molecular formula C17H23N3O2 B2381941 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2202520-22-5

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B2381941
CAS No.: 2202520-22-5
M. Wt: 301.39
InChI Key: DOCJCWZUUMZTHP-UHFFFAOYSA-N
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Description

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring, which is further substituted with an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic synthesis. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the oxazole moiety. The final step involves the attachment of the pyridine ring through a methoxy linker. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the compound, followed by the addition of electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully hydrogenated products.

Scientific Research Applications

3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole and piperidine moieties can play crucial roles in binding to these targets, while the pyridine ring may enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(4-methylpiperidin-1-yl)pyridine: Similar structure but lacks the oxazole moiety.

    4-Methyl-2-(piperidin-1-yl)pyridine: Similar structure but lacks the methoxy linker and oxazole moiety.

    3-Methyl-2-(piperidin-4-yl)pyridine: Similar structure but lacks the oxazole moiety.

Uniqueness

The presence of the oxazole moiety in 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine distinguishes it from other similar compounds. This moiety can impart unique chemical and biological properties, such as enhanced binding affinity to biological targets and increased stability under various conditions.

Properties

IUPAC Name

2-methyl-4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13-4-3-7-18-17(13)22-11-15-5-8-20(9-6-15)10-16-12-21-14(2)19-16/h3-4,7,12,15H,5-6,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCJCWZUUMZTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=COC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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